molecular formula C10H23O5P B14375860 Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate CAS No. 89965-00-4

Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate

Cat. No.: B14375860
CAS No.: 89965-00-4
M. Wt: 254.26 g/mol
InChI Key: UVMXLOUFNPKWGL-UHFFFAOYSA-N
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Description

Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a 2-hydroxy-3-methoxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl (2-hydroxy-3-methoxypropyl)phosphonate typically involves the reaction of phosphonic acid derivatives with appropriate alcohols. One common method is the transesterification of dialkyl phosphonates with bromotrimethylsilane, followed by methanolysis . This method ensures the formation of the desired phosphonate ester with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale transesterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different phosphonate esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve alkyl halides or other electrophiles under basic conditions.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonate esters.

Scientific Research Applications

Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which dipropyl (2-hydroxy-3-methoxypropyl)phosphonate exerts its effects involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to bind to enzyme active sites and interfere with enzymatic reactions. This property is particularly useful in the design of enzyme inhibitors and prodrugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropyl (2-hydroxy-3-methoxypropyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

89965-00-4

Molecular Formula

C10H23O5P

Molecular Weight

254.26 g/mol

IUPAC Name

1-dipropoxyphosphoryl-3-methoxypropan-2-ol

InChI

InChI=1S/C10H23O5P/c1-4-6-14-16(12,15-7-5-2)9-10(11)8-13-3/h10-11H,4-9H2,1-3H3

InChI Key

UVMXLOUFNPKWGL-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CC(COC)O)OCCC

Origin of Product

United States

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